6-(Difluoromethyl)benzo[d]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F2NS |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NS/c9-8(10)5-2-1-3-7-6(5)4-11-12-7/h1-4,8H |
InChI Key |
DEQBXNOQNXOPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Difluoromethyl Benzo D Isothiazole and Its Derivatives
Established Synthetic Routes to the Benzo[d]isothiazole Scaffold
The construction of the benzo[d]isothiazole ring system can be broadly achieved through several strategic approaches, primarily involving the formation of crucial nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds on a pre-existing benzene (B151609) ring. cas.cn
Ring-Closure Strategies Employing Pre-functionalized Aromatic Precursors
One of the most common and direct methods for synthesizing the benzo[d]isothiazole core involves the intramolecular cyclization of aromatic precursors that already contain the necessary nitrogen and sulfur functionalities. cas.cn A prominent strategy is the intramolecular oxidative N-S bond formation starting from 2-mercaptobenzamides. nih.gov In a notable example, a copper(I)-catalyzed method was developed for the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, using molecular oxygen as the sole oxidant. nih.gov This approach facilitates the coupling of N-H and S-H bonds to forge the new N-S bond, yielding various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov
Electrochemical methods have also been employed for this transformation. A protocol for the dehydrogenative cyclization of 2-mercaptobenzamides via intramolecular N-S bond formation was reported, proceeding through constant-current electrolysis in an undivided cell. nih.gov This method provides moderate to good yields of benzo[d]isothiazol-3(2H)-ones with hydrogen gas as the only byproduct. nih.gov
Annulation Reactions for Benzo[d]isothiazole Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, represent another powerful tool for benzo[d]isothiazole synthesis. These methods often utilize transition-metal catalysis to construct the heterocyclic ring from precursors where not all heteroatoms are present. For instance, a rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has been developed. cas.cn This process involves a C-H activation mechanism and proceeds through a Rh(I)/Rh(III) redox cycle to assemble the benzo[d]isothiazole scaffold. cas.cn
Copper catalysts are also widely used in annulation strategies. A procedure utilizing a copper(II) salt facilitates the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides and sulfur powder. cas.cn This reaction proceeds under aerobic and alkaline conditions. cas.cn
One-Pot Synthetic Protocols for Benzo[d]isothiazole Derivatives
One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. Several one-pot protocols for benzo[d]isothiazole derivatives have been reported. One such method involves the reaction of ortho-haloarylamidines with elemental sulfur to form the benzo[d]isothiazole ring through oxidative N-S and C-S bond formation. cas.cn Another facile one-pot synthesis starts from readily available ortho-mercaptoacetophenones. arkat-usa.org The key step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the desired benzo[d]isothiazole. arkat-usa.org
Intermolecular cascade reactions have also been developed. A copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) enables the synthesis of benzo[d]isothiazol-3(2H)-ones in moderate to good yields through sequential C–S bond formation and N–S bond cyclization. nih.gov
| Synthetic Strategy | Precursor(s) | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Ring-Closure | 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Annulation | Benzimidates, S₈ | Rhodium catalyst, AgOAc | Benzo[d]isothiazoles | cas.cn |
| Annulation | 2-Bromo-N-arylbenzimidamides, S₈ | Copper(II) salt | Benzo[d]isothiazoles | cas.cn |
| One-Pot Protocol | ortho-Haloarylamidines, S₈ | Heat (135 °C) | Benzo[d]isothiazoles | cas.cn |
| One-Pot Cascade | 2-Halobenzamides, S₈ | CuCl | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
Advanced Difluoromethylation Techniques for Heteroaromatic Systems
The direct installation of a difluoromethyl group onto a heteroaromatic core is a challenging yet highly valuable transformation. This can be accomplished either by building the heterocycle from a CF₂H-containing precursor or, more commonly for late-stage functionalization, by direct C-H difluoromethylation.
Radical Difluoromethylation Approaches
Radical-based difluoromethylation has emerged as a powerful strategy due to its high functional group tolerance. nih.gov These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the heteroaromatic ring. rsc.org
Visible-light photoredox catalysis is a premier method for generating •CF₂H radicals under mild conditions. nih.gov In these systems, a photocatalyst, upon absorbing light, initiates a single-electron transfer process with a suitable difluoromethyl precursor. mdpi.com Difluoromethyl heteroaryl-sulfones, such as difluoromethyl benzothiazolyl-sulfone, are effective reagents that can be reduced by a photoexcited catalyst to generate the •CF₂H radical. mdpi.com An alternative approach uses inexpensive sodium difluoromethanesulfinate (HCF₂SO₂Na) as the radical source, with oxygen serving as a green terminal oxidant. nih.gov A notable limitation of direct radical difluoromethylation is that the nucleophilic •CF₂H radical preferentially functionalizes electron-deficient π-systems. nih.gov To overcome this, methods using an electrophilic chlorodifluoromethyl radical (•CF₂Cl) have been developed for electron-rich heteroaromatics, with the resulting chlorodifluoromethylated product being subsequently reduced to the desired difluoromethyl group. nih.gov
Transition-Metal-Catalyzed Difluoromethylation Processes
Transition-metal catalysis provides a complementary approach for direct difluoromethylation, often proceeding via cross-coupling reactions. cas.cn These methods typically require pre-functionalization of the heteroaromatic ring with a halide or boronic acid.
Palladium-catalyzed cross-coupling of (hetero)aryl halides with difluoromethyl sources is a well-established method. cas.cn Zinc-based difluoromethylating agents, such as (TMEDA)₂Zn(CF₂H)₂, are effective in these reactions. cas.cn Copper-catalyzed difluoromethylation of aryl iodides has also been achieved using (difluoromethyl)zinc reagents, which can be readily prepared from difluoroiodomethane (B73695) and zinc. acs.org
More recently, methods utilizing the inexpensive and abundant industrial gas chlorodifluoromethane (B1668795) (ClCF₂H) have been developed. A nickel-catalyzed cross-coupling reaction between (hetero)aryl chlorides and ClCF₂H proceeds with high efficiency under mild conditions. researchgate.net Mechanistic studies suggest this process involves the oxidative addition of the aryl chloride to a Ni(0) species, followed by a pathway involving a difluoromethyl radical. researchgate.net
| Methodology | Catalyst/Mediator | CF₂H Source | Substrate Scope | Reference |
|---|---|---|---|---|
| Radical (Photoredox) | Organic photocatalyst, O₂ | HCF₂SO₂Na | Various heterocycles | nih.gov |
| Radical (Photoredox) | Ir(ppy)₃ | Difluoromethyl benzothiazolyl-sulfone | N-containing heteroarenes | mdpi.com |
| Radical (Alternative) | Photocatalyst | BrCF₂Cl | Electron-rich (hetero)arenes | nih.gov |
| Transition-Metal-Catalyzed | Palladium catalyst | (TMEDA)₂Zn(CF₂H)₂ | (Hetero)aryl halides | cas.cn |
| Transition-Metal-Catalyzed | Copper catalyst | (Difluoromethyl)zinc reagent | Aryl iodides | acs.org |
| Transition-Metal-Catalyzed | Nickel catalyst | ClCF₂H | (Hetero)aryl chlorides | researchgate.net |
Electrochemical and Photocatalytic Difluoromethylation Methods
The introduction of a difluoromethyl (CF₂H) group onto a heterocyclic core via direct C-H functionalization represents a highly atom-economical approach. Photocatalytic and electrochemical methods have emerged as powerful tools to achieve this transformation under mild conditions, often relying on the generation of a difluoromethyl radical from a stable precursor.
Photocatalytic Difluoromethylation: Organic photoredox catalysis provides a metal-free and green approach to C-H difluoromethylation. researchgate.net In a typical system, an organic dye such as Rose Bengal is excited by visible light (e.g., green LEDs). The excited photocatalyst then engages in a single-electron transfer (SET) with a difluoromethyl source, commonly sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate the crucial •CF₂H radical. researchgate.netmdpi.com This radical can then add to an electron-deficient position on a heterocyclic substrate. The reaction is often performed in a polar aprotic solvent like DMSO and uses molecular oxygen from the air as a mild, green terminal oxidant to complete the catalytic cycle. researchgate.net This method has been successfully applied to a broad range of heterocycles, demonstrating its potential for the functionalization of a benzo[d]isothiazole scaffold. researchgate.net More advanced photocatalysts, such as synergistic dual-active-centered covalent organic frameworks (COFs), have also been developed to enhance charge separation and improve catalytic efficiency for these reactions. nih.govnih.govbirmingham.ac.uk
Electrochemical Difluoromethylation: Electrosynthesis offers an alternative reagent-free method for generating the necessary radicals. An efficient electrochemical protocol for the N-ortho-selective difluoromethylation of heterocyclic N-oxides has been developed using CF₂HSO₂Na as the difluoromethyl source. nih.gov This method proceeds under constant current in an undivided cell, avoiding the need for chemical oxidants and photocatalysts. nih.gov While this specific protocol targets N-oxides, the underlying principle of electrochemically generating •CF₂H radicals could be adapted for the direct C-H functionalization of other heterocycles like benzo[d]isothiazole.
| Substrate | CF₂H Source | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Quinoxalin-2(1H)-one | CF₂HSO₂Na | Rose Bengal | DMSO | 85% |
| Caffeine | CF₂HSO₂Na | Rose Bengal | DMSO | 73% |
| Phenanthridine | CF₂HSO₂Na | Rose Bengal | DMSO | 81% |
| Benzothiazole (B30560) | CF₂HSO₂Na | Rose Bengal | DMSO | 51% |
Late-Stage Difluoromethylation Strategies
Late-stage functionalization is a critical strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex, biologically active molecules at a late step in their synthesis. This enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The difluoromethyl group is highly desirable in this context, as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially improving metabolic stability and binding affinity. rsc.orgnih.gov
Direct C-H difluoromethylation methods, particularly those based on radical chemistry, are ideally suited for late-stage applications. rsc.org These reactions often exhibit high functional group tolerance and can proceed without the pre-functionalization of the substrate. researchgate.net For instance, the organophotocatalytic method described previously has been used for the late-stage difluoromethylation of drug molecules, highlighting its practicality. researchgate.net Applying such a strategy to a benzo[d]isothiazole core, potentially one already possessing other functionalities, would be a highly efficient route to novel derivatives like 6-(difluoromethyl)benzo[d]isothiazole. This approach avoids the challenges associated with carrying a difluoromethyl group through a multi-step synthesis.
Directed Functionalization at the C-6 Position of Benzo[d]isothiazole
Achieving regioselectivity in the C-H functionalization of fused heterocyclic systems can be challenging. For benzo[d]isothiazole, the electronic properties of the scaffold may favor functionalization at positions other than C-6. Therefore, directed functionalization strategies are often necessary to achieve site-selectivity.
While specific methods for directing difluoromethylation to the C-6 position of benzo[d]isothiazole are not well-documented, general principles of C-H activation can be considered. Transition metal-catalyzed reactions using a directing group (DG) are a common approach. A directing group, covalently but often transiently attached to the molecule, coordinates to a metal catalyst (e.g., palladium, rhodium) and positions it in close proximity to a specific C-H bond, enabling selective activation and functionalization. acs.org For a benzo[d]isothiazole substrate, a directing group could be installed elsewhere on the molecule (for example, at the N-2 or C-3 position) in such a way that it directs functionalization to the C-6 position of the benzene ring.
Alternatively, classical synthetic approaches can be used to build the 6-substituted scaffold. For example, syntheses starting from a p-substituted aniline (B41778), such as an aniline bearing a difluoromethyl group at the para-position, can be used to construct the 6-(difluoromethyl)-2-aminobenzothiazole core, which can then be further modified. researchgate.net While not a direct C-H functionalization, this highlights that the C-6 position is a feasible point for substitution.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical sciences. Introducing chirality into the this compound scaffold requires a stereocenter to be created. This could involve, for instance, a subsequent reaction that functionalizes the difluoromethyl group itself or another position on the ring to generate a chiral center.
The development of stereoselective methods for such analogs is an area with limited specific precedent. General strategies in asymmetric synthesis could be adapted. For example, if a reaction introduces a substituent adjacent to the C-6 position, creating a chiral center, this could be achieved using a chiral catalyst or a chiral auxiliary. A chiral auxiliary is a temporary, enantiopure group that directs the stereochemical outcome of a reaction and is later removed. Solid-phase synthesis using resin-bound chiral polyamines has been employed to create libraries of chiral polyaminothiazoles, demonstrating a viable strategy for generating chiral heterocyclic derivatives. nih.gov Applying asymmetric catalysis or chiral auxiliaries to reactions involving a pre-formed this compound core would be a plausible route to chiral analogs.
Mechanistic Investigations of Key Bond-Forming Reactions
Understanding the reaction mechanism is crucial for optimizing conditions and extending the scope of a synthetic method. The photocatalytic C-H difluoromethylation of heterocycles is widely believed to proceed through a radical-mediated pathway. rsc.orgrsc.orgresearchgate.net
The proposed mechanism generally involves the following key steps:
Photoexcitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Radical Generation: The excited photocatalyst (PC*) acts as a SET oxidant, abstracting an electron from the difluoromethyl source (e.g., CF₂HSO₂Na). This process generates the difluoromethyl radical (•CF₂H) and the reduced form of the photocatalyst (PC•⁻).
Radical Addition: The nucleophilic •CF₂H radical adds to an electron-deficient C-H bond on the aromatic heterocycle (Het), forming a radical adduct intermediate. For benzo[d]isothiazole, this addition would likely occur on the benzene ring.
Oxidation and Deprotonation: The radical adduct is oxidized to a cationic intermediate. In many photocatalytic systems, the reduced photocatalyst (PC•⁻) transfers its electron to a terminal oxidant, such as O₂, regenerating the ground-state photocatalyst and forming a superoxide (B77818) radical anion (O₂•⁻). mdpi.com The superoxide can then facilitate the oxidation of the radical adduct. The resulting cation subsequently undergoes deprotonation (loss of H⁺) to restore aromaticity and yield the final difluoromethylated heterocycle.
Control experiments, such as the addition of radical scavengers like TEMPO, typically inhibit or quench the reaction, providing strong evidence for the involvement of radical intermediates. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. Through the application of various NMR experiments, a comprehensive picture of the proton, carbon, and fluorine environments within 6-(Difluoromethyl)benzo[d]isothiazole can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift of this proton would be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.9 - 9.2 | s | - |
| H-4 | ~7.9 - 8.2 | d | 8.0 - 9.0 |
| H-5 | ~7.5 - 7.8 | dd | 8.0 - 9.0, 1.0 - 2.0 |
| H-7 | ~8.1 - 8.4 | s | - |
| -CHF₂ | ~6.5 - 7.5 | t | JH-F ≈ 50 - 60 |
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the benzisothiazole ring system and the difluoromethyl group. The carbon of the difluoromethyl group (-CHF₂) is expected to show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the difluoromethyl group and the heterocyclic ring.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (in coupled spectrum) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| C-3 | ~150 - 155 | d | - |
| C-3a | ~125 - 130 | s | - |
| C-4 | ~120 - 125 | d | - |
| C-5 | ~128 - 132 | d | - |
| C-6 | ~135 - 140 | s | - |
| C-7 | ~122 - 127 | d | - |
| C-7a | ~152 - 157 | s | - |
| -CHF₂ | ~110 - 115 | t | JC-F ≈ 230 - 250 |
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the single proton. The chemical shift of the fluorine atoms provides valuable information about their electronic environment.
Expected ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | -110 to -130 | d | JF-H ≈ 50 - 60 |
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. In the case of this compound, COSY would be instrumental in tracing the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for confirming the position of the difluoromethyl group by observing correlations from the fluorine-bearing carbon to nearby protons. For instance, correlations from the proton of the -CHF₂ group to C-5 and C-7 would confirm its position at C-6.
While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) can offer valuable insights into the structure and dynamics in the crystalline state. For this compound, ¹³C and ¹⁵N ssNMR could be employed to study polymorphism, molecular packing, and intermolecular interactions in the solid phase. Differences in chemical shifts observed between the solution and solid-state spectra can provide information about the effects of crystal packing on the molecular conformation.
Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C Aromatic Ring Stretch | 1600 - 1450 |
| C=N Stretch | 1620 - 1580 |
| C-F Stretch | 1100 - 1000 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 |
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound. Attempting to do so by extrapolating from related but distinct molecules, such as benzothiazole (B30560) or other derivatives, would violate the core instruction to focus exclusively on "this compound" and would not provide the scientifically accurate, specific data tables and research findings requested.
The successful generation of the requested article is contingent on the future publication of research that includes the synthesis and detailed spectroscopic analysis of "this compound".
Computational and Theoretical Chemistry Investigations of 6 Difluoromethyl Benzo D Isothiazole
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scielo.org.mx For flexible molecules, identifying the most stable, low-energy conformers is crucial. This is achieved by mapping the potential energy surface (PES), which represents the molecule's energy as a function of its geometry. nih.gov
For a molecule like 6-(Difluoromethyl)benzo[d]isothiazole, a key flexible bond would be the C-C bond connecting the difluoromethyl group to the aromatic ring. A PES scan can be performed by systematically rotating this group and calculating the energy at each step. The resulting energy profile would reveal the global minimum energy conformation (the most stable structure) as well as any local minima (other stable conformers) and the energy barriers separating them. pearson.com This information is vital for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.
Reactivity Studies Based on Quantum Chemical Descriptors (e.g., Fukui Functions, Local Softness)
The Fukui function, f(r) , measures the change in electron density at a specific point r when the total number of electrons in the system changes. d-nb.info Condensed Fukui functions are calculated for each atom to predict site selectivity for different types of attack:
f+ : For nucleophilic attack (where the molecule accepts an electron). The atom with the highest f+ value is the most likely site for a nucleophile to attack.
f- : For electrophilic attack (where the molecule donates an electron). The atom with the highest f- value is the most susceptible to attack by an electrophile.
f0 : For radical attack.
Local softness, s(r) , is related to the Fukui function (s(r) = S * f(r), where S is the global softness) and also helps identify the most reactive sites. mdpi.com A higher value of local softness at a particular atom indicates a higher reactivity at that site. pku.edu.cn These descriptors allow for a detailed prediction of the regioselectivity of chemical reactions involving this compound. researchgate.net
Interactive Table: Illustrative Condensed Fukui Functions and Local Softness for Atomic Sites
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | s+ | s- |
| S1 | 0.085 | 0.150 | 0.030 | 0.053 |
| C2 | 0.195 | 0.050 | 0.069 | 0.018 |
| N3 | 0.040 | 0.210 | 0.014 | 0.074 |
| C6 | 0.150 | 0.090 | 0.053 | 0.032 |
| C(F2H) | 0.110 | 0.035 | 0.039 | 0.012 |
Note: This table shows representative data to illustrate how local reactivity descriptors pinpoint the most reactive atoms for different reaction types.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track its behavior over nanoseconds. nih.govnih.gov Analysis of the simulation trajectory can reveal:
The stability of the lowest-energy conformer in a solution.
The formation and lifetime of hydrogen bonds between the molecule and solvent.
The solvent's effect on the molecule's structure and dynamics.
Such simulations are crucial for bridging the gap between theoretical calculations in a vacuum and the behavior of the molecule in a real-world chemical or biological system. nih.gov
Investigation of Non-Covalent Interactions and Hydrogen Bonding Properties of the Difluoromethyl Group
A computational investigation into this compound would typically analyze the various non-covalent interactions that govern its molecular recognition and crystal packing. The difluoromethyl (-CHF₂) group is of particular interest due to its unique electronic properties. It is considered a potential hydrogen bond donor, where the hydrogen atom can interact with electron-rich atoms.
Studies on other molecules show that the -CHF₂ group can form weak hydrogen bonds (C-H···A, where A is an acceptor atom like O or N) and other non-covalent interactions, such as halogen bonds involving the fluorine atoms. An analysis of this compound would involve mapping its molecular electrostatic potential (MEP) surface to identify electropositive and electronegative regions, which indicate potential sites for these interactions. Methods like Quantum Theory of Atoms in Molecules (QTAIM) would be used to characterize the nature and strength of any identified bonds. However, no specific studies have been published detailing these properties for this compound.
Theoretical Spectroscopic Predictions and Validation against Experimental Data
The theoretical prediction of spectra is a standard computational method to aid in the structural elucidation of new compounds. For this compound, this would involve using quantum chemical calculations, such as Density Functional Theory (DFT), to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies.
These theoretical predictions would then require comparison against experimentally recorded spectra for validation. Discrepancies between the predicted and experimental data can provide insights into the molecular conformation, solvent effects, and intermolecular interactions in the experimental sample. core.ac.ukox.ac.uk This comparative analysis is crucial for confirming the molecular structure and understanding its spectroscopic features. At present, neither theoretical predictions nor experimental spectroscopic data for this compound are available in the literature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical based on its molecular structure. A QSPR study involving this compound would require a dataset of structurally related compounds with known experimental values for a specific property (e.g., solubility, boiling point, or a biological activity).
Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. A statistical model would then be developed to correlate these descriptors with the observed property. This model could then be used to predict the properties of new compounds like this compound. Such studies are valuable in materials science and drug discovery for screening candidates and prioritizing synthesis. researchgate.net Currently, no QSPR models specifically developed for or including this compound have been reported.
Advanced Research Applications of the 6 Difluoromethyl Benzo D Isothiazole Scaffold
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the various fluorinated motifs, the difluoromethyl group has garnered significant attention. When appended to a privileged heterocyclic system like benzo[d]isothiazole, it gives rise to a scaffold with considerable potential for the development of novel therapeutic agents and chemical probes. This article will focus on the advanced research applications of the 6-(difluoromethyl)benzo[d]isothiazole scaffold, with a specific emphasis on its role in medicinal chemistry and drug design.
Role of Benzo[d]isothiazole as a Privileged Scaffold in Drug Discovery
The benzo[d]isothiazole core is recognized as a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. rjpbr.com This versatility stems from the structural and electronic features of the bicyclic system, which consists of a benzene (B151609) ring fused to an isothiazole (B42339) ring. This arrangement provides a rigid, planar structure with a distinct distribution of heteroatoms (nitrogen and sulfur), allowing for a variety of intermolecular interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.
The broad utility of the benzo[d]isothiazole scaffold is evidenced by its presence in a wide array of compounds exhibiting diverse pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. nih.govderpharmachemica.comnih.govresearchgate.net The ability of this scaffold to serve as a foundation for the development of inhibitors for various enzymes and modulators for different receptors underscores its importance in medicinal chemistry. nih.govnih.gov The synthetic tractability of the benzo[d]isothiazole ring system further enhances its appeal, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Design Strategies Employing the Difluoromethyl Group as a Bioisostere
The difluoromethyl (CHF2) group is a key functional group in contemporary drug design, often employed as a bioisostere for other chemical moieties to enhance the drug-like properties of a molecule. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The CHF2 group is particularly valued as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govnih.gov
The introduction of a difluoromethyl group can lead to several advantageous modifications of a molecule's properties:
Hydrogen Bonding Capability : The polarized C-H bond in the CHF2 group enables it to act as a hydrogen bond donor, mimicking the hydrogen bonding interactions of hydroxyl and amine groups with biological targets. nih.govnih.govuop.edu.jo This can be crucial for maintaining or enhancing binding affinity.
Metabolic Stability : The strong carbon-fluorine bonds in the difluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.gov
Conformational Effects : The steric and electronic properties of the CHF2 group can influence the preferred conformation of a molecule, which can in turn affect its binding to a biological target.
By replacing a hydroxyl or thiol group with a difluoromethyl group on the benzo[d]isothiazole scaffold, medicinal chemists can create analogues with potentially improved membrane permeability, enhanced binding affinity, and greater metabolic stability, while preserving key interactions with the target protein. nih.gov
Pre-clinical Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
Derivatives of the benzo[d]isothiazole scaffold have been the subject of numerous pre-clinical investigations to elucidate their interactions with a variety of molecular targets. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective compounds.
One area of significant research has been the development of benzo[d]isothiazole-based inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov For instance, compound D7, a benzo[d]isothiazole derivative, was found to inhibit the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC50) value of 5.7 nM. nih.gov Molecular docking and dynamics simulations revealed that the benzo[d]isothiazole core and its substituents form critical hydrophobic and hydrogen bonding interactions within the binding pocket of the PD-L1 protein. nih.gov
In the realm of neurodegenerative diseases, benzo[d]isothiazole derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's disease. nih.govresearchgate.netrsc.org For example, compound 4f, a benzothiazole (B30560) derivative, exhibited potent inhibition of both AChE and MAO-B with IC50 values of 23.4 nM and 40.3 nM, respectively. researchgate.netrsc.org
Furthermore, the benzo[d]isothiazole scaffold has been utilized to develop ligands for sigma receptors, which are involved in a variety of central nervous system disorders. nih.gov Structure-activity relationship studies have identified compounds with low nanomolar affinity for σ1 receptors and high selectivity over the σ2 subtype. nih.gov The versatility of the benzo[d]isothiazole scaffold is also demonstrated by its application in developing inhibitors for other enzymes, including dihydropteroate (B1496061) synthase (DHPS) in bacteria and ubiquitin-specific protease 7 (USP7) in viruses. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for Scaffold Modification
Structure-activity relationship (SAR) studies are a fundamental component of drug discovery, providing insights into how chemical modifications of a lead scaffold influence its biological activity. For the benzo[d]isothiazole scaffold, numerous SAR studies have been conducted to optimize its therapeutic potential across various applications.
In the development of sigma receptor ligands, modifications to the linker length between the benzo[d]isothiazole core and a cycloalkylamine ring, as well as substitutions on the aromatic ring, have been systematically explored. nih.gov It was found that shorter alkyl chains between the core and an azepane ring resulted in high affinity for the σ1 receptor. nih.gov
For antimicrobial applications, SAR studies on benzo[d]thiazole-hydrazone analogues revealed that the nature and position of substituents on an appended phenyl ring significantly impact antibacterial and antifungal activity. nih.govresearchgate.net Generally, electron-donating groups such as hydroxyl and methoxy (B1213986) were found to enhance antibacterial potency, while electron-withdrawing groups like chloro, nitro, and fluoro tended to increase antifungal activity. nih.govresearchgate.net
In the context of anti-inflammatory agents, SAR studies of benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov
These examples highlight how systematic structural modifications of the benzo[d]isothiazole scaffold can lead to a deeper understanding of its interactions with biological targets and guide the design of more potent and selective therapeutic agents.
Computational Drug Design: Ligand-Based and Structure-Based Approaches (e.g., Molecular Docking, QSAR Modeling)
Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of novel drug candidates. Both ligand-based and structure-based approaches have been extensively applied to the benzo[d]isothiazole scaffold.
Molecular Docking and Molecular Dynamics (MD) Simulations: These structure-based methods have been instrumental in elucidating the binding modes of benzo[d]isothiazole derivatives with their target proteins. For example, in the development of PD-1/PD-L1 inhibitors, molecular docking and MD simulations were used to predict and analyze the interactions of benzo[d]isothiazole derivatives within the PD-L1 binding site. nih.gov These studies revealed key hydrophobic interactions and hydrogen bonds that contribute to the high binding affinity of these compounds. nih.gov Similarly, docking studies have been employed to understand the binding of benzothiazole derivatives to the active sites of enzymes such as DHPS, AChE, MAO-B, and various protein kinases. nih.govnih.govbiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a ligand-based approach that aims to correlate the chemical structures of a series of compounds with their biological activities. While specific QSAR models for this compound are not detailed in the provided context, the principles of QSAR are widely applied in the optimization of benzothiazole derivatives. By identifying key physicochemical properties and structural features that are critical for activity, QSAR models can guide the design of new analogues with improved potency.
Computational studies have also been used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of benzothiazole derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. biointerfaceresearch.com
Exploration in Specific Therapeutic Areas (e.g., Anticancer, Antimicrobial, Antiviral, Anti-inflammatory) as a Chemical Probe
The benzo[d]isothiazole scaffold has been widely explored for its therapeutic potential in a range of diseases, serving as a valuable chemical probe to investigate biological pathways and validate new drug targets.
Anticancer: Benzo[d]isothiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netnih.govfrontiersin.org They have been investigated as inhibitors of the PD-1/PD-L1 immune checkpoint, showing promise for cancer immunotherapy. nih.gov Additionally, some derivatives have been found to inhibit the growth of leukemia, breast, and lung cancer cells. nih.govfrontiersin.org
| Compound ID | Cancer Cell Line | Activity (IC50/GI50) |
| D7 | PD-1/PD-L1 Inhibition | 5.7 nM |
| 1e | Leukemia Cell Lines | Antiproliferative |
| Fluorinated BTA 1 | MCF-7 (Breast) | 0.57 µM |
| Fluorinated BTA 2 | MCF-7 (Breast) | 0.4 µM |
| Compound 4i | HOP-92 (Lung) | Significant |
| Compound B7 | A431, A549, H1299 | Antiproliferative |
Antimicrobial: A significant body of research has focused on the antibacterial and antifungal properties of benzo[d]isothiazole derivatives. mdpi.comnih.govnih.govrsc.org These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DHPS. nih.govmdpi.com
| Compound ID | Microorganism | Activity (MIC) |
| 16c | S. aureus | 0.025 mM |
| 63a | B. subtilis | 1.9 µg/ml |
| 133 | S. aureus, E. coli | 78.125 µg/ml |
| A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91 - 15.6 µg/ml |
Antiviral: The antiviral potential of the benzo[d]isothiazole scaffold has been evaluated against several viruses, including HIV-1, herpes simplex virus (HSV-1), and hepatitis A virus (HAV). nih.govnih.govacs.org While some studies have reported promising activity, others have found certain derivatives to be inactive but exhibit significant cytotoxicity, which has led to their investigation as anticancer agents. nih.govnih.gov
| Compound ID | Virus | Activity (EC50/IC50) |
| Hybrid methyl derivative of benzo[d]isothiazole (40) | HIV-1 | > 5 µM |
| 6-chlorobenzothiazole derivative (42) | HIV-1 | < 7 µg/ml |
| 7e | HSV-1 | 75 - 98 µg/mL |
| 13a | HSV-1 | 75 - 98 µg/mL |
Anti-inflammatory: Benzo[d]isothiazole derivatives have also been investigated for their anti-inflammatory properties. rjpbr.comresearchgate.netresearchgate.net These compounds have been designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). rjpbr.comresearchgate.net
| Compound ID | Target | Activity (IC50) |
| G10 | COX-1 | 5.0 µM |
| G11 | COX-2 | 10 µM |
This broad spectrum of biological activity underscores the importance of the benzo[d]isothiazole scaffold as a versatile platform for the discovery of new chemical probes and therapeutic agents.
Research in Agrochemical Development
The development of novel and effective agrochemicals is crucial for global food security. The benzisothiazole core is a key component in several biologically active compounds, and the incorporation of a difluoromethyl group is anticipated to enhance efficacy and metabolic stability.
Design and Synthesis of Novel Pesticidal Agents
The design of new pesticidal agents often involves the modification of known active scaffolds. The synthesis of derivatives of 1,2-benzisothiazol-3(2H)-one has been a subject of interest due to their strong antibacterial and antifungal properties. researchgate.net The introduction of a difluoromethyl group at the 6-position of the benzo[d]isothiazole ring is a rational design strategy. Fluorine substitution can lead to increased lipid solubility, which may enhance the penetration of the compound through pest cuticles and cell membranes.
Various synthetic routes have been developed for benzisothiazole derivatives, often involving the cyclization of 2-mercaptobenzamide precursors. nih.gov For instance, copper-catalyzed intramolecular N-S bond formation and electrochemical methods have been reported for the synthesis of the core benzisothiazole structure. nih.gov The synthesis of the specific 6-(difluoromethyl) derivative would likely involve starting materials containing the difluoromethyl moiety on the benzene ring prior to the cyclization step. The development of efficient synthetic methodologies is a key area of research to enable the exploration of the pesticidal potential of this scaffold. mdpi.comorganic-chemistry.org
Development of Herbicidal and Fungicidal Compounds
Benzisothiazole derivatives have shown promise as both herbicides and fungicides. google.com For instance, certain 3-amino-1,2-benzisothiazole compounds have been investigated for their herbicidal properties. google.com Similarly, benzisothiazolinone is a known broad-spectrum fungicide used to control various bacterial and fungal diseases in crops. google.comsinoagrochem.com.cngoogle.com The fungicidal mechanism of action can involve the destruction of the fungal cell's nuclear structure and interference with its metabolism. google.comsinoagrochem.com.cn
Research into novel N-acyl-N-arylalaninates based on isothiazole has identified compounds with moderate fungicidal activity against pathogens like B. cinerea, R. solani, and S. sclerotiorum. mdpi.com It is hypothesized that a this compound scaffold could lead to compounds with potent and broad-spectrum fungicidal or herbicidal activity. nih.govglobethesis.com The electron-withdrawing nature of the difluoromethyl group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Table 1: Fungicidal Activity of Selected Isothiazole-Based Compounds
| Compound | Target Fungi | Activity Level | Reference |
|---|---|---|---|
| 1,2-benzisothiazol-3(2H)-one derivatives | Bacteria and Fungi | Excellent inhibitory activity | researchgate.net |
| Benzisothiazolinone | Various bacterial and fungal diseases | Broad-spectrum fungicide | google.comsinoagrochem.com.cn |
Mechanistic Studies of Agro-active Compounds at the Molecular Level
Understanding the mechanism of action at the molecular level is critical for the rational design of more effective agrochemicals and for managing the development of resistance. For benzisothiazolinone-based fungicides, the proposed mechanism involves disruption of the nuclear structure and metabolic interference within the fungal cell. google.comnih.gov For fungicides in the acylalanine class, the mechanism of action is often the specific inhibition of RNA polymerase-1, which blocks rRNA synthesis. mdpi.com
Should this compound derivatives prove to be effective agrochemicals, detailed mechanistic studies would be essential. These studies would likely involve techniques such as enzyme inhibition assays, transcriptomics, and proteomics to identify the specific molecular targets and pathways affected by the compounds. The presence of the difluoromethyl group could lead to unique interactions with target enzymes or proteins, potentially resulting in a novel mode of action.
Contributions to Materials Science and Functional Systems
The unique electronic and photophysical properties of heterocyclic compounds make them attractive candidates for applications in materials science. The benzothiazole scaffold, a close structural relative of benzisothiazole, has been extensively studied in this context.
Exploration in Advanced Electronic Materials
Benzothiazole derivatives have been investigated for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs). research-nexus.netresearchgate.net Theoretical and experimental studies have examined their geometry, electronic structure, and charge transport properties. research-nexus.netnih.gov The introduction of electron-donating or electron-withdrawing groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. nih.gov
The difluoromethyl group is strongly electron-withdrawing, and its incorporation into the benzo[d]isothiazole scaffold would be expected to lower both the HOMO and LUMO energy levels. This modulation of electronic properties could make this compound derivatives suitable as electron-transporting or emissive materials in OLEDs. Further research into the synthesis and characterization of such compounds could open up new avenues for the development of advanced electronic materials. researchgate.net
Investigation of Optical Properties, Including Aggregation-Induced Emission (AIE)
The optical properties of benzothiazole and related benzothiadiazole derivatives are of significant interest. nih.govmdpi.comresearchgate.netresearchgate.net These compounds can exhibit fluorescence and have been explored as fluorescent probes. rsc.org A particularly interesting phenomenon is aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgmdpi.comnih.govmdpi.comrsc.org This property is highly desirable for applications in sensing, bio-imaging, and light-emitting devices.
The AIE effect is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways. nih.gov Benzothiadiazole derivatives functionalized with bulky groups like carbazole (B46965) or tetraphenylethylene (B103901) have been shown to exhibit AIE. mdpi.comnih.gov It is plausible that appropriately designed this compound derivatives could also display AIE characteristics. The rigid benzisothiazole core, combined with suitable peripheral groups that promote aggregation and restrict intramolecular rotation, could lead to novel AIE-active materials.
Table 2: Optical Properties of Selected Benzothiadiazole-Based AIEgens
| Compound Family | Key Feature | Emission in Aggregated State | Potential Application | Reference |
|---|---|---|---|---|
| Benzothiadiazole-carbazole dyads | Donor-Acceptor structure | Enhanced fluorescence | Optical devices | mdpi.comrsc.org |
| Benzothiadiazole-tetraphenylethylene luminogens | AIEE characteristics | Remarkable fluorescence | Solid-state luminescent materials | nih.gov |
Development of Functional Organic Building Blocks
The this compound scaffold serves as a versatile functional organic building block for the synthesis of more complex and functionally diverse molecules. The inherent reactivity of the benzo[d]isothiazole ring system, combined with the specific electronic influence of the difluoromethyl group, makes it a valuable synthon in organic synthesis.
The difluoromethyl (CF2H) group is a key functional moiety in modern drug design and materials science. It is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, and its lipophilic hydrogen bond donor capability can significantly influence intermolecular interactions. acs.org The presence of the CF2H group at the 6-position of the benzo[d]isothiazole ring can modulate the scaffold's lipophilicity, metabolic stability, and binding affinity to biological targets.
Research on related benzothiazole structures has demonstrated that the core scaffold can be readily functionalized at various positions. For instance, 2-substituted benzothiazoles can undergo nucleophilic aromatic substitution (SNAr) at the C-2 position with a range of nucleophiles. acs.orgcas.cn This reactivity provides a handle for introducing further chemical diversity into molecules containing the this compound core.
The development of synthetic methodologies for the direct C-H difluoromethylation of heterocycles offers a potential route to access this compound and its derivatives. nih.gov These methods, often employing photoredox catalysis, allow for the late-stage introduction of the difluoromethyl group, which is a highly desirable feature in drug discovery and development. nih.govrsc.org
The utility of this scaffold as a building block is further underscored by the wide array of biological activities associated with benzo[d]isothiazole derivatives, including their use as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction in cancer immunotherapy. nih.gov The incorporation of the 6-(difluoromethyl) group could lead to new derivatives with enhanced potency and improved pharmacokinetic profiles.
Table 1: Potential Applications of this compound as a Building Block
| Application Area | Rationale for Use |
|---|---|
| Medicinal Chemistry | Introduction of the CF2H group as a bioisostere to modulate biological activity and pharmacokinetic properties. |
| Materials Science | Tuning of electronic and photophysical properties for applications in organic electronics. |
Role in Catalysis and Chemical Transformations
Beyond its role as a structural component, the this compound scaffold has potential applications in the realm of catalysis and as a key intermediate in various chemical transformations for the synthesis of complex molecules.
The benzo[d]isothiazole core contains both nitrogen and sulfur heteroatoms, which can act as coordination sites for transition metals. This makes the scaffold a promising candidate for the development of novel ligands for transition metal catalysis. The coordination chemistry of related thiazole (B1198619) and isothiazole systems has been studied, revealing their ability to form stable complexes with a variety of metals. researchgate.net
The electronic properties of the this compound ligand can be finely tuned by the strongly electron-withdrawing nature of the CF2H group. This substituent can influence the electron density on the nitrogen and sulfur atoms, thereby modulating the ligand's donor-acceptor properties and, consequently, the catalytic activity of the resulting metal complex.
The development of transition metal complexes with thiazole-derived Schiff base ligands has shown their utility in various catalytic reactions. orientjchem.org By analogy, Schiff bases derived from 6-amino- or other suitably functionalized this compound could serve as versatile ligands in catalysis. Such catalysts could find applications in a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The this compound scaffold can be utilized as a key intermediate in the synthesis of more elaborate and structurally complex molecules. The reactivity of the benzo[d]isothiazole ring system allows for a variety of chemical transformations.
One important class of reactions is the dearomatization of heteroaromatic compounds, which provides a powerful strategy for the synthesis of three-dimensional molecular architectures from simple, planar starting materials. nih.gov Transition-metal-catalyzed asymmetric allylic dearomatization reactions have been successfully applied to a range of heterocycles, and it is conceivable that this compound could serve as a substrate in such transformations, leading to the formation of chiral, spirocyclic, or fused-ring systems.
Furthermore, the benzo[d]isothiazole ring can undergo ring-opening reactions under specific conditions. For example, the reaction of 2-substituted benzothiazoles with certain nucleophiles can lead to ring-opened 2-isocyanoaryl thioethers. cas.cn This type of transformation could be exploited to convert this compound into other valuable synthetic intermediates.
The synthesis of benzo[d]isothiazole derivatives through various cyclization strategies is an active area of research. arkat-usa.orgnih.gov These methods provide access to a wide range of substituted benzo[d]isothiazoles, which can then be further elaborated. The presence of the difluoromethyl group at the 6-position can influence the regioselectivity and efficiency of these synthetic transformations.
Table 2: Key Synthetic Transformations Involving the Benzo[d]isothiazole Scaffold
| Transformation | Description | Potential Utility of 6-(Difluoromethyl) Derivative |
|---|---|---|
| Nucleophilic Aromatic Substitution | Displacement of a leaving group at the C-2 position by a nucleophile. acs.orgcas.cn | Introduction of diverse functional groups to build molecular complexity. |
| Dearomatization Reactions | Conversion of the aromatic ring into a non-aromatic, three-dimensional structure. nih.gov | Access to chiral and complex molecular architectures. |
| Ring-Opening Reactions | Cleavage of the isothiazole ring to form acyclic intermediates. cas.cn | Generation of alternative synthetic building blocks. |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Pathways for Difluoromethylated Benzo[d]isothiazoles
The synthesis of benzo[d]isothiazoles has seen significant advancements, with methods ranging from the cyclization of pre-functionalized phenyl rings to transition-metal-catalyzed C-H activation. arkat-usa.org However, the efficient and site-selective introduction of a difluoromethyl group onto this scaffold, particularly at the 6-position, remains a key challenge. Future research will likely focus on developing more direct, efficient, and environmentally benign synthetic routes.
Key emerging strategies include:
Late-Stage C-H Difluoromethylation: Adapting modern organophotocatalytic methods for the direct C-H difluoromethylation of pre-formed benzo[d]isothiazole rings could provide a highly efficient route, bypassing the need for pre-functionalized substrates. nih.gov This approach offers significant advantages in terms of atom economy and allows for the rapid diversification of existing benzo[d]isothiazole-containing molecules. nih.gov
Sustainable Catalysis: The development of synthetic methods that utilize sustainable and recyclable catalysts is a growing priority. For instance, procedures using cobalt phthalocyanine (B1677752) as a recyclable catalyst have been reported for the synthesis of benzo[d]isothiazolones. arkat-usa.org Future work could explore similar sustainable catalytic systems for the synthesis of difluoromethylated analogues.
Flow Chemistry: Utilizing continuous flow reactors for difluoromethylation reactions can offer improved safety, scalability, and reaction control compared to batch processes. nih.govacs.org The development of flow-based syntheses for 6-(difluoromethyl)benzo[d]isothiazole would be a significant step towards its large-scale and industrial production.
Advanced Computational Methodologies for Predictive Design and Reaction Discovery
Computational chemistry has become an indispensable tool in modern chemical research. For the benzo[d]isothiazole scaffold, computational methods are already being used to understand biological activity and binding modes. nih.govnih.gov The future will see a deeper integration of these techniques for the de novo design of novel compounds and the discovery of new reactions.
| Computational Method | Application in Benzo[d]isothiazole Research | Future Direction for this compound |
| Density Functional Theory (DFT) | Analysis of molecular geometry, vibrational spectra, and electronic properties (HOMO-LUMO). mdpi.comresearchgate.net | Predicting the reactivity of different positions on the benzo[d]isothiazole ring to guide site-selective difluoromethylation; modeling reaction mechanisms to optimize synthetic pathways. |
| Molecular Docking | Predicting the binding mode and affinity of benzo[d]isothiazole derivatives to biological targets like PD-L1 and various enzymes. nih.govnih.govnih.gov | Virtual screening of libraries of this compound derivatives against novel biological targets to identify new therapeutic leads. |
| Molecular Dynamics (MD) Simulations | Exploring the stability of ligand-protein complexes and characterizing crucial intermolecular interactions over time. nih.govnih.gov | Simulating the interaction of this compound with target proteins to understand the dynamic role of the CF2H group in binding and to predict resistance mutations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reaction mechanisms and binding processes with high accuracy by treating the active site quantum mechanically. nih.gov | Elucidating the precise electronic effects of the difluoromethyl group on the scaffold's interaction with biological targets or its performance in materials. |
Advanced computational approaches, including machine learning and artificial intelligence, will be leveraged to build predictive models for both biological activity and synthetic reaction outcomes. These models can accelerate the design-synthesize-test cycle by prioritizing the most promising molecular structures and synthetic routes, thereby reducing the time and resources required for discovery.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The unique properties of the benzo[d]isothiazole scaffold, enhanced by difluoromethylation, position it as a valuable platform for interdisciplinary research.
Chemistry and Biology: The benzo[d]isothiazole core is a proven pharmacophore with applications in treating cancer and central nervous system disorders. arkat-usa.orgnih.govtandfonline.com The difluoromethyl group can act as a bioisostere of hydroxyl or thiol groups and as a lipophilic hydrogen bond donor, potentially enabling interaction with new biological targets. cas.cn Future research will involve designing and synthesizing this compound-based chemical probes to investigate specific biological pathways and validate novel drug targets.
Chemistry and Materials Science: Benzothiazole (B30560) derivatives are utilized as dye intermediates. ijbpas.com The introduction of a difluoromethyl group can alter the electronic properties, photostability, and solubility of the scaffold. This opens up possibilities for designing novel materials. Future interdisciplinary collaborations could explore the use of difluoromethylated benzo[d]isothiazoles as:
Organic Light-Emitting Diodes (OLEDs): Tuning the electronic structure to create new emissive materials for display technologies.
Sensors: Developing fluorescent probes where interaction with an analyte modulates the photophysical properties of the scaffold.
Functional Polymers: Incorporating the monomer into polymers to create materials with unique thermal, electronic, or optical properties.
Exploration of New Application Domains for the Benzo[d]isothiazole Scaffold
While the benzo[d]isothiazole scaffold is well-established in medicinal chemistry, the unique characteristics imparted by the difluoromethyl group could unlock entirely new application domains.
| Potential Application Domain | Rationale and Research Direction |
| Agrochemicals | Building on the discovery of benzothiazole-based fungicides that inhibit succinate (B1194679) dehydrogenase, new derivatives like this compound could be developed as next-generation pesticides with improved potency and metabolic stability. nih.gov |
| Neurodegenerative Diseases | The ability of the difluoromethyl group to act as a hydrogen bond donor could be exploited to design inhibitors of protein aggregation, a key pathological feature in diseases like Alzheimer's and Parkinson's. arkat-usa.org |
| Antiviral Agents | Benzothiazole derivatives have been investigated for antiviral activity. nih.gov The difluoromethyl group could enhance cell permeability and interaction with viral enzymes, leading to the discovery of new treatments for viral infections. |
| Molecular Imaging | The benzothiazole core can be chemically modified to create fluorescent molecules. ijbpas.com The development of this compound-based probes could lead to new agents for in vitro and in vivo imaging applications. |
Integration of High-Throughput Screening and Automation in Discovery Efforts
The discovery of novel applications for this compound and its derivatives can be significantly accelerated through modern discovery platforms. High-throughput screening (HTS) has already proven successful in identifying benzo[d]isothiazole derivatives with specific biological activities, such as agonists of the TRPM5 ion channel. figshare.com
Future discovery efforts will focus on an integrated approach:
Automated Synthesis: The development of automated synthesis platforms will enable the rapid creation of large, diverse libraries of difluoromethylated benzo[d]isothiazole analogues.
High-Throughput Screening (HTS): These libraries will be screened against a wide array of biological targets (enzymes, receptors) and for desired material properties (e.g., photophysical characteristics).
Data Analysis and Machine Learning: Advanced data analysis and machine learning algorithms will be used to analyze the HTS results, identify structure-activity relationships (SAR), and build predictive models to guide the design of the next generation of compounds.
Q & A
Q. What are the key synthetic strategies for introducing the difluoromethyl group into benzo[d]isothiazole derivatives?
The difluoromethyl group is typically introduced via fluorination reagents like difluoromethyl sulfones under photoredox or transition-metal catalysis. For example, difluoromethyl benzo[d]thiazol-2-yl sulfone can react with methacryloyl benzamides in the presence of Na₂CO₃ and a photoredox catalyst (e.g., Ir(ppy)₃) to form difluoromethylated derivatives . Optimization of reaction conditions (solvent, catalyst loading, and temperature) is critical for yield and purity.
Q. How does the difluoromethyl group influence the physicochemical properties of benzo[d]isothiazole?
The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines through inductive effects. It also increases lipophilicity, improving membrane permeability. These properties are validated via logP measurements, pKa determination, and in vitro metabolic assays using liver microsomes .
Q. What spectroscopic methods are recommended for characterizing 6-(difluoromethyl)benzo[d]isothiazole?
- ¹H/¹³C NMR : To confirm substitution patterns and detect coupling with fluorine atoms.
- ¹⁹F NMR : For direct observation of difluoromethyl environments.
- HRMS : To verify molecular formula.
- X-ray crystallography : To resolve ambiguities in regiochemistry or conformation .
Advanced Research Questions
Q. How can this compound be utilized in designing dual-target ligands for neurological disorders?
The benzo[d]isothiazole scaffold has been incorporated into ligands targeting dopamine D3 (D3R) and μ-opioid (MOR) receptors. For example, 3-(piperazin-1-yl)-benzo[d]isothiazole derivatives show enhanced selectivity for D3R due to steric and electronic interactions with the receptor’s hydrophobic subpocket. Computational docking (e.g., Glide SP) and mutagenesis studies are used to validate binding modes .
Q. What strategies resolve contradictions in reported biological activities of benzo[d]isothiazole derivatives?
Discrepancies in biological data (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
Q. How does this compound interact with transition metals in coordination chemistry?
Isothiazoles form stable complexes with transition metals (e.g., Pd, Co, Ni) via σ-bonding between the sulfur atom’s d-orbitals and the metal center. Stability follows the trend: pyrazole > isothiazole > isoxazole. For this compound, potentiometric titration and XANES spectroscopy can quantify binding constants and coordination geometry .
Q. What computational methods are effective in optimizing this compound for kinase inhibition?
- Molecular dynamics (MD) simulations : To assess protein-ligand stability in CDK8/19 binding pockets.
- Free energy perturbation (FEP) : Predict substituent effects on binding affinity.
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Cys-310 in CDK8) .
Methodological Guidance
Q. How to design SAR studies for this compound-based PD-1/PD-L1 inhibitors?
- Core modifications : Replace the difluoromethyl group with -CF₃ or -OCF₃ to evaluate steric and electronic impacts.
- Side-chain diversification : Introduce polar groups (e.g., sulfonamides) to improve solubility.
- In vivo validation : Use syngeneic tumor models (e.g., MC38) to correlate in vitro IC₅₀ with tumor growth inhibition .
Q. What precautions are necessary when handling this compound in biological assays?
- Stability testing : Monitor decomposition in DMSO or aqueous buffers via LC-MS.
- Cytotoxicity controls : Include counterscreens (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity.
- Fluorine-specific artifacts : Account for ¹⁹F-¹H NOE effects in NMR-based binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
